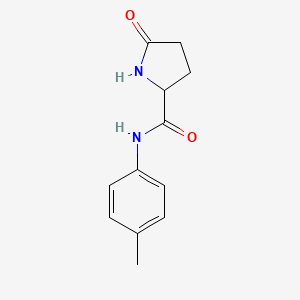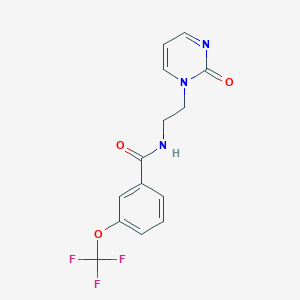
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Antitumor Activity
Benzamide derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. The discovery of specific benzamide compounds has shown significant antitumor activity in vivo and has entered clinical trials, demonstrating promise as anticancer drugs (Zhou et al., 2008). This highlights the potential application of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide in oncology research, given its structural similarity to these compounds.
Epilepsy and Pain Management
The application of benzamide derivatives extends to the treatment of epilepsy and pain through the modulation of potassium channels. N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified and found active in animal models of epilepsy and pain, indicating their potential for therapeutic use in neurological disorders (Amato et al., 2011).
Anti-Inflammatory and Analgesic Agents
Novel benzamide derivatives have also been synthesized for their anti-inflammatory and analgesic properties. These compounds have been evaluated for cyclooxygenase inhibition and displayed significant COX-2 selectivity, analgesic activity, and anti-inflammatory effects, underscoring their potential in developing new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Antitubercular Activity
Benzamide derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis. Novel derivatives synthesized using green chemistry tools demonstrated significant in vitro antitubercular activity, highlighting the potential of these compounds in antitubercular drug development (Nimbalkar et al., 2018).
Antiviral Activity Against Influenza
The synthesis of novel benzamide-based compounds has led to the identification of molecules with remarkable activity against avian influenza virus, indicating their potential in developing antiviral drugs targeting influenza strains, including H5N1 (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCTEPRWXIQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
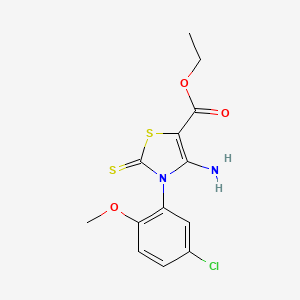

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2889784.png)
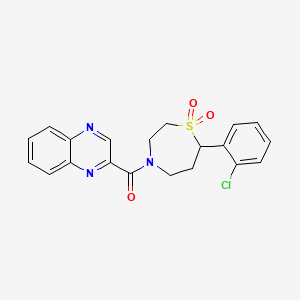
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

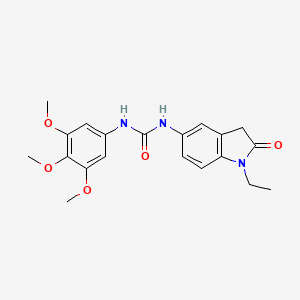

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)
![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)
